molecular formula C11H13ClO3 B2484760 Ethyl 2-(4-chloro-3-methoxyphenyl)acetate CAS No. 1056987-17-7

Ethyl 2-(4-chloro-3-methoxyphenyl)acetate

Cat. No. B2484760
CAS RN: 1056987-17-7
M. Wt: 228.67
InChI Key: FYHRIDNUCHIWQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-(4-chloro-3-methoxyphenyl)acetate and related compounds involves multiple steps, including the use of basic catalysts in conjugated addition reactions of carbanions. One method involves the reaction of 2 oxo 1,4 dixane with alcohol and thionyl chloride, leading to the preparation of some ethyl 2 (2 chloro ethoxy) acetates, showcasing the versatility in synthetic approaches for related structures (Guo Ming, 2001).

Molecular Structure Analysis

The molecular structure of related compounds has been studied through methods like X-ray diffraction. For example, the crystal and molecular structure studies of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate provide insights into the arrangement and stability influenced by weak intermolecular interactions (M. Kaur et al., 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of ethyl 2-(4-chloro-3-methoxyphenyl)acetate derivatives are influenced by their functional groups. For instance, Rhodium(II) acetate-catalyzed reactions of ethyl 2-diazo-3-oxopent-4-enoates illustrate the compound's reactivity, leading to the formation of different products depending on the conditions (E. Taylor & H. Davies, 1983).

Physical Properties Analysis

The physical properties, such as solubility and stability, are crucial for understanding the behavior of this compound in various conditions. Studies on related compounds, like the determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, provide a foundation for understanding the physical characteristics of these chemicals (A. Thomasberger, F. Engel, & K. Feige, 1999).

Chemical Properties Analysis

The chemical properties of ethyl 2-(4-chloro-3-methoxyphenyl)acetate, such as reactivity with various reagents and conditions, highlight its potential for diverse applications in organic synthesis. For example, the synthesis of ethyl(S)-2-ethoxy-3-(4-hydroxyphenyl)propionate through a racemic synthetic route shows the compound's versatility and potential for further chemical modifications (Cai Xiao & Xie Bing, 2006).

Scientific Research Applications

  • Chemistry of Methoxychlor Derivatives : A study by Baarschers and Vukmanich (1986) focused on the preparation of methoxychlor derivatives, including compounds related to Ethyl 2-(4-chloro-3-methoxyphenyl)acetate. These derivatives are vital for studying the microbial degradation of methoxychlor (Baarschers & Vukmanich, 1986).

  • X-Ray Powder Diffraction Data : Wang et al. (2016) provided X-ray powder diffraction data for a compound closely related to Ethyl 2-(4-chloro-3-methoxyphenyl)acetate, offering insights into its crystalline structure and properties (Wang et al., 2016).

  • Synthesis and Characterization of Derivatives : Dewangan et al. (2015) synthesized and characterized various derivatives related to Ethyl 2-(4-chloro-3-methoxyphenyl)acetate. This research is significant for understanding the chemical properties and potential applications of these compounds (Dewangan et al., 2015).

  • Ionization Reactions in Zeolites : Ortiz, Cozens, and Schepp (1999) explored the ionizing power of cation-exchanged Y-zeolites using a derivative of Ethyl 2-(4-chloro-3-methoxyphenyl)acetate as a probe molecule. This research is crucial for understanding the interaction between zeolites and organic compounds (Ortiz et al., 1999).

  • Metabolism of Chloroacetamide Herbicides : A study by Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, which are structurally similar to Ethyl 2-(4-chloro-3-methoxyphenyl)acetate. This research contributes to understanding the environmental and health impacts of such compounds (Coleman et al., 2000).

  • Knoevenagel Condensation in Ionic Liquids : Paula et al. (2012) conducted Knoevenagel condensations of aromatic aldehydes with Ethyl 4-chloro-3-oxobutanoate, a related compound, in ionic liquids. This research offers valuable insights into greener protocols for chemical reactions (Paula et al., 2012).

  • Stereoselective Synthesis of Optical Isomers : Kluson et al. (2019) explored the stereoselective synthesis of optical isomers of Ethyl 4-chloro-3-hydroxybutyrate, which is structurally similar to Ethyl 2-(4-chloro-3-methoxyphenyl)acetate, using a microfluidic chip reactor. This study is significant for the development of pharmaceutical intermediates (Kluson et al., 2019).

  • Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors : Saxena et al. (2009) synthesized derivatives of Ethyl 2-(4-methoxyphenyl)ethyl] acetamide, which have a similar structure to Ethyl 2-(4-chloro-3-methoxyphenyl)acetate, and evaluated them as PTP1B inhibitors, linking to potential medical applications (Saxena et al., 2009).

Safety And Hazards

This compound is associated with certain hazards. It has been classified under GHS07, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

ethyl 2-(4-chloro-3-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-15-11(13)7-8-4-5-9(12)10(6-8)14-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHRIDNUCHIWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-chloro-3-methoxyphenyl)acetate

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